

Application Notes and Protocols for AT-0174 in In Vivo Mouse Models

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Compound of Interest

Compound Name: AT-0174

Cat. No.: B12377881

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Introduction

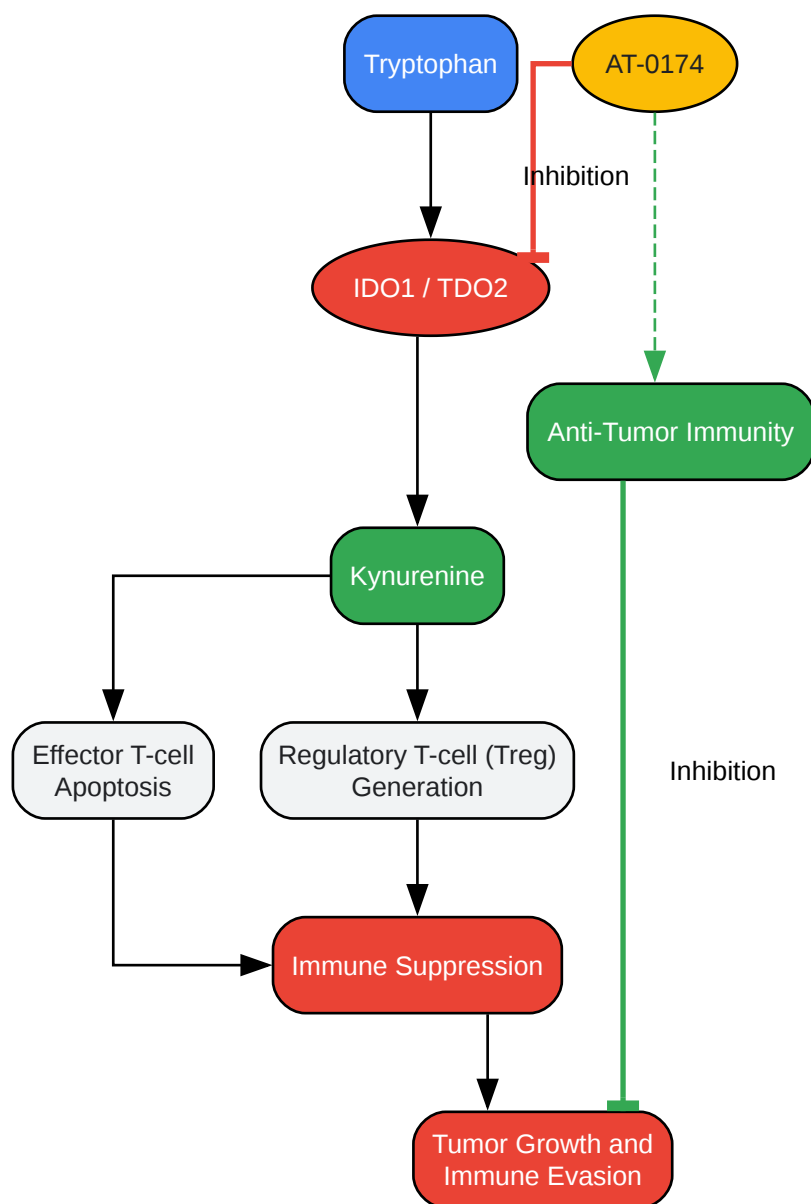
AT-0174 is an experimental, orally bioavailable small molecule that acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[1][2] These enzymes are critical regulators of tryptophan metabolism and are implicated in mediating immune suppression within the tumor microenvironment.[3][4][5] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 and TDO2 create an immunosuppressive milieu that facilitates tumor growth and immune evasion. **AT-0174** is under development for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[6] Preclinical studies in mouse models have demonstrated its potential to modulate the tumor microenvironment, enhance anti-tumor immunity, and synergize with other cancer therapies such as chemotherapy and immune checkpoint inhibitors.[7][8][9]

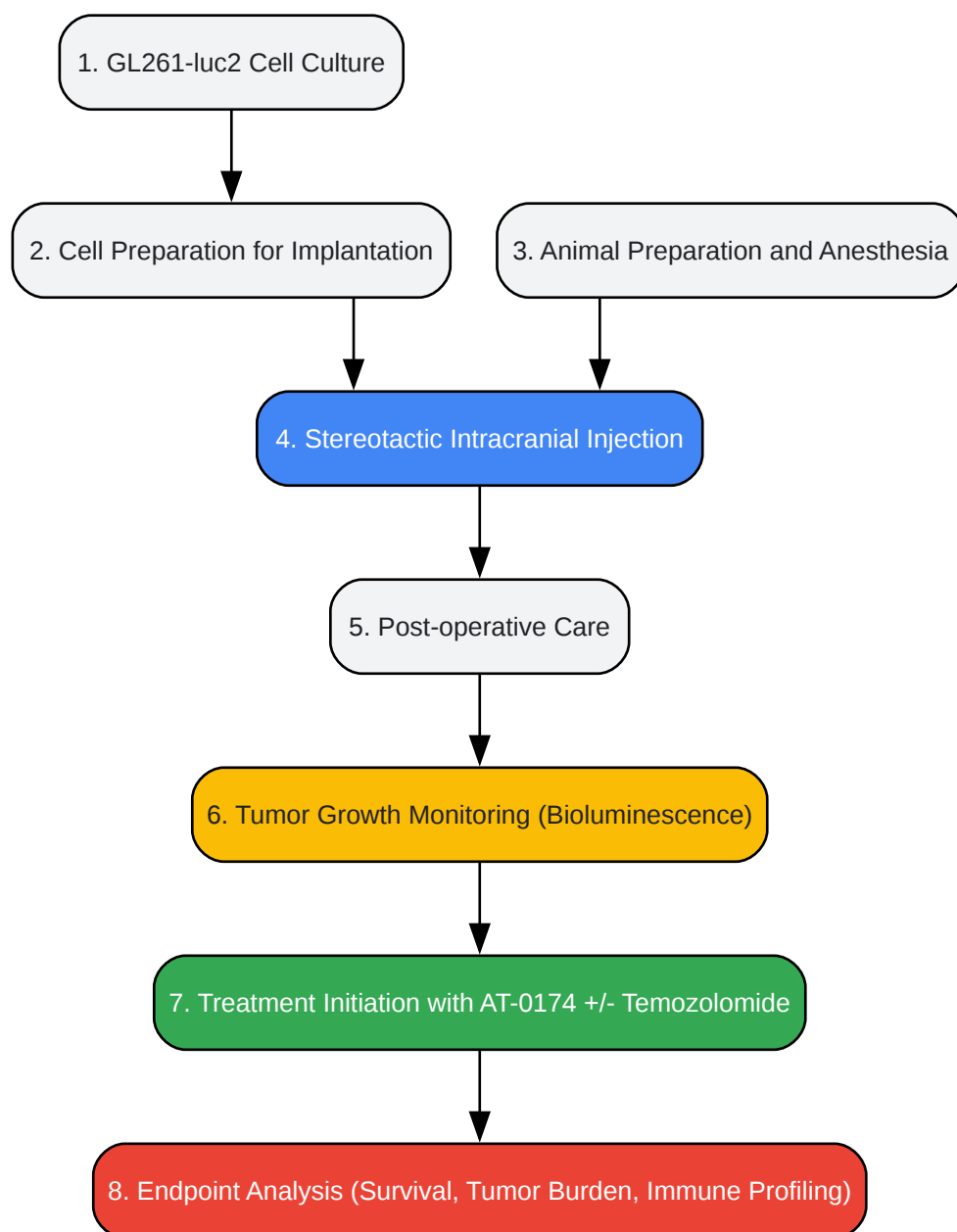
These application notes provide detailed experimental protocols for utilizing **AT-0174** in syngeneic and orthotopic mouse models of glioblastoma and non-small cell lung cancer.

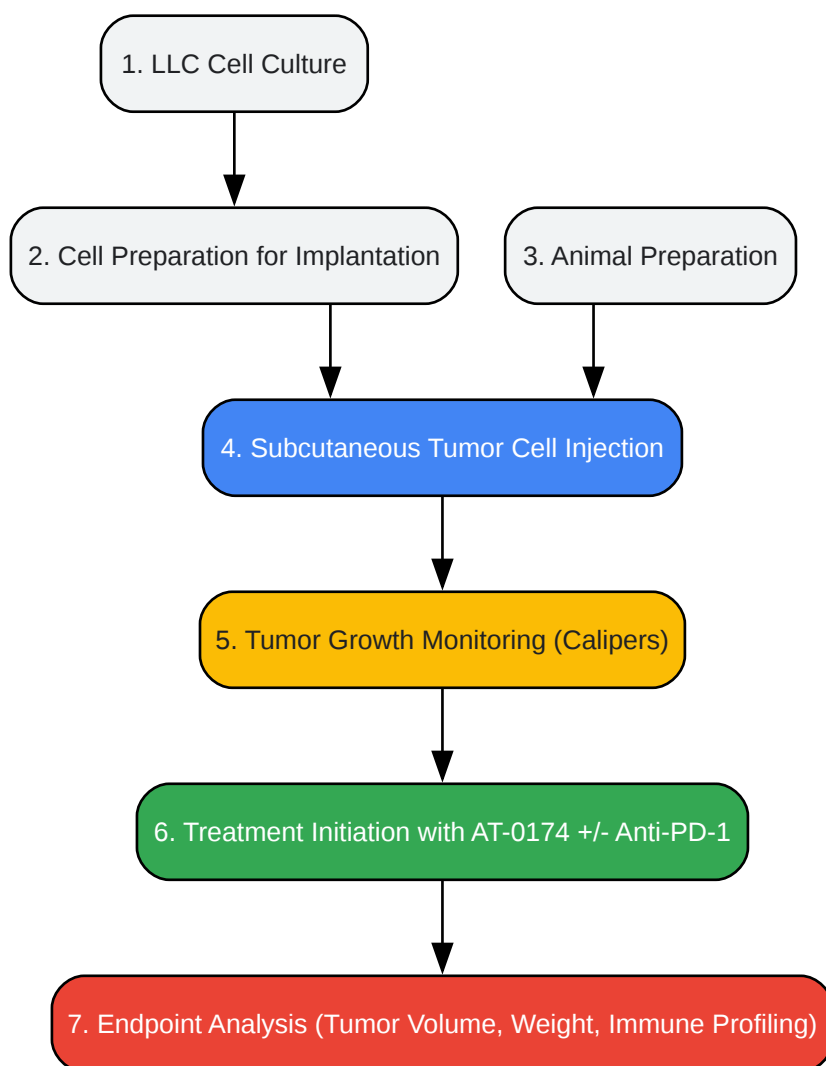
Mechanism of Action: The IDO1/TDO2 Pathway

IDO1 and TDO2 are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[3] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of

kynurenine and its metabolites, which actively promote the generation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[3][4] **AT-0174**, by inhibiting both IDO1 and TDO2, aims to reverse this immunosuppressive state, thereby restoring anti-tumor immune responses.







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